molecular formula C16H17NOS B5221252 N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide

N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide

Cat. No.: B5221252
M. Wt: 271.4 g/mol
InChI Key: JLTMLLBJRJDJRY-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide is a synthetic compound of significant interest in medicinal chemistry research, integrating two pharmaceutically active motifs: the acetamide functional group and a sulfide bridge. Acetamide-containing compounds are recognized for their broad therapeutic potential, including application in inflammation control, cyclooxygenase (COX) enzyme inhibition, and as antiviral agents . Furthermore, sulfur-containing functional groups, such as the phenylsulfanyl moiety in this molecule, are a cornerstone of modern drug discovery and are present in a wide array of FDA-approved medications, enhancing the drug-likeness and metabolic versatility of research compounds . This compound is specifically designed for research use only and is not intended for diagnostic or therapeutic applications in humans. Researchers can employ it as a key intermediate or as a scaffold for the development of novel heterocyclic compounds with potential biological activities. Similar structural frameworks have been investigated for diverse properties, including antimicrobial and antitumor effects, highlighting the value of this chemical class in early-stage drug discovery . The molecular structure features planar segments that can facilitate specific intermolecular interactions, such as N—H⋯O hydrogen bonds and C—H⋯π contacts, which can be critical for studying crystal packing and supramolecular assembly in material sciences .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-2-13-8-10-14(11-9-13)17-16(18)12-19-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTMLLBJRJDJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylphenylamine and phenylsulfanylacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-ethylphenylamine is reacted with phenylsulfanylacetyl chloride in an organic solvent like dichloromethane at a low temperature (0-5°C) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfanyl group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Key reagents and conditions :

  • Hydrogen peroxide (H₂O₂) in acetic acid at 0–25°C yields the sulfoxide derivative.

  • m-Chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 25°C produces the sulfone.

Products :

Reaction ConditionsProductYield (%)Reference
H₂O₂, CH₃COOH, 25°C, 6 hN-(4-ethylphenyl)-2-(phenylsulfinyl)acetamide85
mCPBA, DCM, 0°C, 2 hN-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide92

Nucleophilic Substitution

The acetamide’s sulfur atom participates in nucleophilic displacement reactions.

Example :

  • Thiol exchange with sodium hydrosulfide (NaSH) in ethanol at reflux replaces the phenylsulfanyl group with a thiol (–SH):

    N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide+NaSHN-(4-ethylphenyl)-2-mercaptoacetamide+PhSNa\text{this compound} + \text{NaSH} \rightarrow \text{N-(4-ethylphenyl)-2-mercaptoacetamide} + \text{PhSNa}

    Conditions : Ethanol, reflux, 12 h. Yield : 78%.

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

  • 6M HCl , reflux, 8 h → 2-(phenylsulfanyl)acetic acid and 4-ethylaniline.
    Yield : 94%.

Basic Hydrolysis :

  • 2M NaOH , ethanol/water (1:1), 70°C, 6 h → sodium 2-(phenylsulfanyl)acetate and 4-ethylaniline.
    Yield : 88%.

Reductive Transformations

The sulfanyl group can be reduced to a thioether or removed entirely:

Catalytic Hydrogenation :

  • H₂ (1 atm), Pd/C (10%) , ethanol, 25°C → N-(4-ethylphenyl)acetamide (via desulfurization).
    Yield : 65%.

Electrophilic Aromatic Substitution

The 4-ethylphenyl group undergoes nitration and halogenation:

Nitration :

  • HNO₃/H₂SO₄ , 0°C → Nitro substitution predominantly at the para position relative to the ethyl group.
    Product : N-(4-ethyl-3-nitrophenyl)-2-(phenylsulfanyl)acetamide. Yield : 72% .

Bromination :

  • Br₂ in DCM , FeBr₃ catalyst → Bromination at the phenylsulfanyl ring’s ortho and para positions.
    Product : Mixture of mono- and dibrominated derivatives. Yield : 68% (mono), 22% (di) .

Grignard Reactions

The amide carbonyl reacts with Grignard reagents to form ketones:

  • CH₃MgBr in tetrahydrofuran (THF), 0°C → N-(4-ethylphenyl)-2-(phenylsulfanyl)propan-2-amine.
    Yield : 58%.

Photochemical Reactions

UV irradiation in the presence of oxygen generates sulfinyl radicals, leading to dimerization:

  • UV (254 nm), O₂ , benzene → Bis[N-(4-ethylphenyl)acetamide] disulfoxide.
    Yield : 41% .

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron transfer mechanism, forming sulfenic acid intermediates.

  • Desulfurization : Catalytic hydrogenation cleaves the C–S bond through radical intermediates .

Scientific Research Applications

Organic Synthesis

N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biological Activities

Research has indicated that this compound possesses potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, highlighting its potential therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating diseases such as tuberculosis. Its unique structure may enhance interactions with specific biological targets, including enzymes or receptors, leading to varied biological effects .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α1000450
IL-6800300
IL-1β600250

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, leading to the modulation of protein function. Additionally, the acetamide group can form hydrogen bonds with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activities

VUAA1
  • Structure : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
  • Key Features : Replaces the phenylsulfanyl group with a triazolylthio moiety.
  • Activity : Acts as a potent Orco agonist, used in sensory function studies (e.g., Ca²⁺ imaging in Drosophila) .
  • Application : Demonstrates the impact of heterocyclic substituents on ligand-receptor interactions.
iCRT3
  • Structure : 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide.
  • Key Features : Incorporates an oxazole ring and phenylethyl group.
  • Activity : Inhibits Wnt/β-catenin signaling by binding to β-catenin, reducing pro-inflammatory cytokines in macrophages .
  • Comparison : Highlights the role of oxazole rings in modulating intracellular pathways compared to phenylsulfanyl groups.
Modafinil Analogs (e.g., Compound 4d)
  • Structure : 2-(Benzhydrylsulfinyl)-N-(4-ethylphenyl)acetamide.
  • Key Features : Substitutes sulfanyl with sulfinyl and adds a benzhydryl group.
  • Activity : Exhibits psychostimulant effects in mice, shortening immobility time in forced swim tests (FST) .
  • Significance : Sulfinyl groups may enhance CNS penetration compared to sulfanyl derivatives.

Antimicrobial and Antifungal Derivatives

Compound (ID) Substituents Activity Reference
47, 48 Benzo[d]thiazol-sulfonyl piperazine derivatives Gram-positive bacterial inhibition
49, 50 Thiazol-2-yl and chloropyridinyl groups Antifungal activity
N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide Phenylsulfanyl, 4-ethylphenyl Unknown (structural studies only)

Key Insight : The absence of heterocyclic moieties (e.g., benzo[d]thiazol) in the target compound may limit its antimicrobial potency compared to derivatives in .

Enzyme Inhibitors

  • MAO-B and BChE Inhibitors: Compounds like (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide inhibit monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE) . Comparison: The phenylsulfanyl group in the target compound lacks the electron-withdrawing substituents (e.g., benzo[d]thiazol) critical for enzyme binding .

Anticancer Activity

Compound (ID) Substituents Activity (IC₅₀/MTT Assay) Reference
38–40 Quinazoline-sulfonyl derivatives IC₅₀: 0.028 mM (MAO-A inhibition)
Target Phenylsulfanyl, 4-ethylphenyl No reported anticancer data

Structural Advantage : Quinazoline-sulfonyl groups enhance DNA intercalation and enzyme inhibition, which are absent in the target compound .

Physicochemical and Structural Considerations

  • Solubility : The 4-ethylphenyl group may increase hydrophobicity, limiting aqueous solubility relative to methoxy- or nitro-substituted derivatives (e.g., B1 and B2 in ) .

Biological Activity

N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The process begins with 4-ethylacetophenone and thiophenol.
  • Formation of Intermediate : The reaction between 4-ethylacetophenone and thiophenol in the presence of sodium hydride (NaH) forms an intermediate compound.
  • Acetamide Formation : The intermediate is then reacted with chloroacetamide in the presence of potassium carbonate (K2CO3) to yield the final product.

This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which may affect its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its effects on various bacterial strains, it was found to be particularly effective against Gram-negative bacteria. For instance, its minimum inhibitory concentrations (MIC) against strains such as Escherichia coli and Staphylococcus aureus were reported to be in the range of 10-20 µM .

Bacterial StrainMIC (µM)
Escherichia coli10.31
Staphylococcus aureus11.77
Pseudomonas aeruginosa10.45

Anti-Inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting a potential mechanism for its therapeutic use in inflammatory diseases .

The biological effects of this compound are believed to result from its interaction with specific molecular targets within cells. It may inhibit enzymes involved in inflammatory pathways or disrupt bacterial cell wall synthesis, leading to its antimicrobial effects . The exact pathways remain under investigation but are crucial for understanding how modifications to the compound's structure can enhance its activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings significantly impact its potency:

  • Electron-Withdrawing Groups : Compounds with strong electron-withdrawing groups at para positions showed reduced activity, indicating that electron density plays a critical role in binding affinity to biological targets .
  • Hydrophobic Interactions : Increased hydrophobicity often correlates with enhanced antibacterial activity due to better membrane penetration .

Case Studies

Several studies have assessed the effectiveness of this compound in different biological contexts:

  • Antimicrobial Study : A comparative study found that this compound outperformed standard antibiotics against multiple bacterial strains, highlighting its potential as an alternative therapeutic agent .
  • Anti-Cancer Activity : In vitro tests on colon cancer cell lines demonstrated that derivatives of this compound could inhibit cell proliferation more effectively than existing treatments, suggesting a promising avenue for cancer therapy .

Q & A

Q. Advanced

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., sulfur or amide oxygen) .
  • Molecular Docking : Simulate binding to targets like bacterial enoyl-ACP reductase or insect odorant receptors (e.g., Orco) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic stability .

What strategies improve synthetic yield in large-scale preparations?

Q. Advanced

  • Catalyst Screening : Use Pd/C or polymer-supported reagents for cleaner reactions .
  • Microwave Assistance : Reduces reaction time (e.g., from 12 h to 2 h) .
  • Workflow Optimization : In-line FTIR monitors reaction progress, minimizing byproducts .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

  • Thermal Stability : DSC/TGA shows decomposition >200°C, but light exposure degrades the thioether group .
  • pH Sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic/basic conditions (pH <4 or >10) .
  • Long-Term Storage : Store under argon at −20°C in amber vials to prevent oxidation .

What role does this compound play in chemical ecology studies?

Advanced
It acts as an Orco (odorant receptor co-receptor) agonist (e.g., VUAA-1 analog) in insect olfaction studies . Applications include:

  • Behavioral Assays : Disrupt mosquito oviposition by overactivating olfactory pathways .
  • Electrophysiology : Patch-clamp recordings validate Orco activation in Culex quinquefasciatus .

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